molecular formula C8H3F3INO B1446284 2-Iodo-4-(trifluoromethoxy)benzonitrile CAS No. 1806532-25-1

2-Iodo-4-(trifluoromethoxy)benzonitrile

Cat. No. B1446284
M. Wt: 313.01 g/mol
InChI Key: SMOXTPAHGVFUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of 2-Iodo-4-(trifluoromethoxy)benzonitrile is 313.01 g/mol. The InChI Key is SMOXTPAHGVFUKH-UHFFFAOYSA-N. The exact molecular structure analysis is not available in the retrieved resources.


Chemical Reactions Analysis

2-Iodo-4-(trifluoromethoxy)benzonitrile has been used as a reagent in organic synthesis, as a precursor for the preparation of various compounds, and as a catalyst for various reactions. The exact chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

2-Iodo-4-(trifluoromethoxy)benzonitrile is not very soluble in water. It is relatively stable and is able to react with a range of other compounds. More detailed physical and chemical properties are not available in the retrieved resources.

Safety And Hazards

2-Iodo-4-(trifluoromethoxy)benzonitrile can be toxic if not handled properly. It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and adequate ventilation .

properties

IUPAC Name

2-iodo-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3INO/c9-8(10,11)14-6-2-1-5(4-13)7(12)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOXTPAHGVFUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-(trifluoromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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